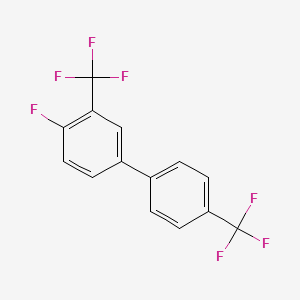

4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl

Description

4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl is a fluorinated biphenyl derivative characterized by a fluorine atom at the 4-position and trifluoromethyl (-CF₃) groups at the 3- and 4'-positions of the biphenyl scaffold. This compound belongs to a class of aromatic fluorinated hydrocarbons, where the strategic placement of fluorine and trifluoromethyl groups imparts unique electronic and steric properties.

- Structural Features: The biphenyl core provides rigidity, while fluorine and trifluoromethyl substituents enhance electron-withdrawing effects, reducing electron density on the aromatic rings.

- Such compounds are of interest in materials science (e.g., liquid crystals, polymers) and pharmaceuticals due to their metabolic stability and lipophilicity.

Properties

Molecular Formula |

C14H7F7 |

|---|---|

Molecular Weight |

308.19 g/mol |

IUPAC Name |

1-fluoro-2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene |

InChI |

InChI=1S/C14H7F7/c15-12-6-3-9(7-11(12)14(19,20)21)8-1-4-10(5-2-8)13(16,17)18/h1-7H |

InChI Key |

GANZGARSDVDIAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Coupling and Catalytic Hydrogenation Approach

A patented method (CN107628956A) describes a multi-step synthesis of fluoro-substituted aminobiphenyls structurally related to 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl . The key steps include:

Decarboxylation Coupling Reaction

- Starting from o-nitrobenzoic acid salts and substitution halobenzenes (e.g., 3,4-difluorobromobenzene), a decarboxylative coupling is carried out in the presence of catalysts such as cuprous iodide and palladium acetylacetonate, with ligands like triphenylphosphine and 1,10-phenanthroline.

- Solvents such as anhydrous polyethylene glycol (PEG-400) are used at elevated temperatures (80–240 °C) for 9–48 hours.

- The reaction yields fluoro-substituted nitrobiphenyl intermediates.

-

- The nitrobiphenyl intermediates undergo catalytic hydrogenation in an autoclave with catalysts (e.g., Pd/C) under hydrogen pressure (0.2–2 MPa) at 20–80 °C for 1–10 hours.

- This step converts nitro groups to amino groups, yielding fluoro-aminobiphenyl derivatives.

-

- The reaction mixtures are filtered, extracted with toluene, washed with water, concentrated, and purified by crystallization or recrystallization to achieve high purity (up to 98%) and good yields (up to 92%).

Example Data from Patent CN107628956A :

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Decarboxylation coupling | o-nitrobenzoic acid salt, 3,4-difluorobromobenzene, Pd(acac)2, CuI, PPh3, 1,10-phenanthroline, PEG-400, 190 °C, 22 h | 92 | 98 |

| Catalytic hydrogenation | Pd/C catalyst, H2 (0.2–2 MPa), 20–80 °C, 1–10 h | Not specified | Not specified |

This approach is adaptable to various fluoro- and trifluoromethyl-substituted biphenyls by modifying the substitution pattern of the starting halobenzenes and nitrobenzoic acid salts.

Cross-Coupling via Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a widely used method to construct biphenyl frameworks, including fluorinated derivatives. A general procedure involves:

- Using aryl chlorides or bromides (e.g., 4-fluoro-3-trifluoromethylphenyl halides) and arylboronic acids or esters (e.g., 4'-trifluoromethylphenylboronic acid).

- Catalysts such as Pd(dba)2 (palladium dibenzylideneacetone complex) combined with phosphine ligands.

- Bases like potassium phosphate (K3PO4·3H2O) or potassium acetate (KOAc).

- Solvents such as dimethylacetamide (DMAc).

- Reaction temperatures typically around 100 °C for 16–20 hours under nitrogen atmosphere.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Initial borylation | Bis(pinacolato)diboron, Pd catalyst, ligand, base, DMAc, 100 °C, 20 h | Formation of arylboronate ester |

| Cross-coupling | Aryl halide, Pd catalyst, ligand, base, DMAc, 100 °C, 16 h | Formation of biphenyl compound |

| Workup and purification | Extraction with EtOAc, drying, concentration, silica gel chromatography | Affords pure biphenyl derivatives |

This method enables the synthesis of symmetrical and unsymmetrical biphenyls with fluorine and trifluoromethyl substituents in high yields and purity.

Functional Group Transformations for Trifluoromethylation and Fluorination

In some advanced synthetic routes, trifluoromethyl groups are introduced via:

- Electrophilic trifluoromethylation reagents.

- Nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF3).

- Halogenation reactions using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) followed by substitution with trifluoromethyl sources.

For example, selective bromination of biphenyl diols followed by demethylation and trifluoromethylation has been reported to afford biphenyl derivatives with trifluoromethyl groups at desired positions.

Comparative Summary of Preparation Methods

| Methodology | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Decarboxylative coupling + catalytic hydrogenation | o-nitrobenzoic acid salts, Pd(acac)2, CuI, PPh3, PEG-400, Pd/C | 80–240 °C (coupling), 20–80 °C (hydrogenation), 9–48 h (coupling), 1–10 h (hydrogenation) | High yield and purity, scalable | Requires high temperature and pressure |

| Suzuki-Miyaura cross-coupling | Pd(dba)2, phosphine ligands, K3PO4 or KOAc, DMAc | 100 °C, 16–20 h, inert atmosphere | Versatile, mild conditions, widely applicable | Sensitive to moisture and air |

| Electrophilic/Nucleophilic trifluoromethylation | Trifluoromethylation reagents (e.g., BAST), NBS/NCS | Varied, moderate temperatures | Enables selective trifluoromethylation | Multi-step, sometimes low selectivity |

Detailed Research Findings and Notes

- The decarboxylative coupling approach is well-documented for synthesizing fluoro-substituted biphenyl amines, which can be further functionalized to the target compound. The use of mixed alkali salts (e.g., sodium carbonate and potassium hydroxide) optimizes reaction efficiency.

- Palladium-catalyzed Suzuki coupling remains a gold standard for biphenyl synthesis, allowing precise control over substitution patterns and functional groups, including fluorine and trifluoromethyl substituents.

- The trifluoromethyl groups can be introduced either before or after biphenyl formation, depending on the stability of intermediates and desired substitution pattern.

- Purification typically involves filtration, aqueous workup, organic extraction (e.g., with toluene or ethyl acetate), drying over anhydrous sodium sulfate, concentration, and recrystallization or chromatographic purification to achieve high purity (>95%).

- Reaction monitoring is commonly performed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, making the compound valuable in medicinal chemistry and drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl with structurally related fluorinated biphenyls, emphasizing substituent effects on physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Fluorinated Biphenyl Derivatives

Key Findings:

Substituent Effects on Physical Properties: The presence of -CF₃ groups in this compound likely reduces melting points compared to smaller substituents (e.g., -F or -NO₂) due to increased steric hindrance and disrupted crystal packing. 4,4'-Difluoro-2-nitrodiphenyl has a well-defined melting point (94–94.5°C), attributed to its symmetrical fluorine and planar nitro group .

Reactivity and Stability: The electron-withdrawing -CF₃ groups in the target compound enhance stability against electrophilic substitution, making it less reactive than nitro- or amino-substituted analogs. In contrast, 4,4'-Difluoro-2-nitrodiphenyl is reactive at the nitro group, which can be reduced to an amine for further functionalization .

Applications: this compound: Potential use in high-performance polymers or as a bioactive molecule due to its hydrophobicity and metabolic resistance. 2,4,4'-Trifluoro-5-aminodiphenyl: Serves as a versatile intermediate in pharmaceutical synthesis, leveraging its amine group for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.